Home > Products > Screening Compounds P49803 > 1-(4-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione
1-(4-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione -

1-(4-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione

Catalog Number: EVT-4364352
CAS Number:
Molecular Formula: C22H28ClN3O3
Molecular Weight: 417.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; Rimonabant)

Compound Description: Rimonabant is a potent and selective antagonist of the brain cannabinoid receptor (CB1). It has been extensively studied for its potential therapeutic applications in treating obesity, smoking cessation, and other conditions. [] It was the lead compound for initiating studies to search for more selective and potent cannabimimetic ligands. [] Rimonabant has been found to be effective in blocking nicotine self-administration behavior in experimental animals, possibly by blocking the dopamine-releasing effects of nicotine in the brain. []

Relevance: While structurally distinct from 1-(4-chlorophenyl)-3-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2,5-pyrrolidinedione, Rimonabant shares a key structural element: the piperidine ring. This ring is a common feature in cannabinoid receptor ligands and plays a critical role in binding to the receptor. [] In the case of Rimonabant, it is attached to the pyrazole core as a carboxamide, whereas in the target compound, it is integrated into a piperidine-pyrrolidinedione scaffold. This shared structural feature, along with their involvement in cannabinoid receptor research, makes Rimonabant a relevant related compound.

N-(4-methyl-2-pyridyl)-p-chlorophenylsuccinimide

Compound Description: This compound was investigated for its conformational properties, particularly the rotations of the phenyl and pyridyl rings. [] This type of analysis is often performed to understand how different conformations of a molecule might affect its biological activity.

Relevance: This compound shares a very similar core structure with 1-(4-chlorophenyl)-3-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2,5-pyrrolidinedione. Both possess a chlorophenylsuccinimide moiety, albeit with different substituents on the nitrogen of the succinimide ring. [] In the target compound, this nitrogen is linked to a complex piperidine-carbonyl-piperidine chain, whereas in the related compound, it is simply linked to a 4-methyl-2-pyridyl group. This common core structure highlights the relationship between these two compounds.

3-(3-Chlorophenyl)1-(4-methyl-2-pyridyl)2,5-pyrrolidinedione

Compound Description: This compound is identified as a conformational isomer of N-(4-methyl-2-pyridyl)-p-chlorophenylsuccinimide, arising from rotations of the phenyl and pyridyl rings. [] This suggests that the molecule can adopt different shapes, which could influence its interactions with biological targets.

Relevance: This compound is essentially the same as N-(4-methyl-2-pyridyl)-p-chlorophenylsuccinimide, simply named using a different numbering system. It also shares the chlorophenylsuccinimide core with 1-(4-chlorophenyl)-3-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2,5-pyrrolidinedione, emphasizing the structural connection between these compounds. []

3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide

Compound Description: This compound has been structurally characterized using X-ray crystallography. [] The analysis revealed a chair conformation for the piperidinyl ring and a staggered conformation around the bond connecting the piperidinyl and succinimide moieties. []

Relevance: This compound, like the previous two, possesses the chlorophenylsuccinimide core found in 1-(4-chlorophenyl)-3-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2,5-pyrrolidinedione. [] Instead of the complex piperidine-carbonyl-piperidine side chain, it features a 3,5-dimethylpiperidino substituent on the succinimide nitrogen. This recurring structural motif, even with varying substituents, underscores the relatedness of these compounds.

5-(4-chlorophenyl)-3-methyl-2-((2R)-2-(((1-methylethyl)amino)methyl)-1-pyrrolidinyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone (AMG657417)

Compound Description: AMG657417 is a drug candidate that undergoes a unique biotransformation catalyzed by human CYP3A enzymes. This metabolic process involves the conversion of its aminopyrrolidine ring into an aminopiperidine ring, yielding a metabolite with different chromatographic properties. [] This metabolic transformation highlights the potential for structural changes in compounds containing aminopyrrolidine rings when processed by the body.

Relevance: Although AMG657417 is structurally distinct from 1-(4-chlorophenyl)-3-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2,5-pyrrolidinedione, it is relevant because it exemplifies the potential for aminopyrrolidine rings to undergo biotransformation into aminopiperidine rings. [] This transformation could be relevant for understanding the metabolism and potential metabolic byproducts of the target compound, which also contains a pyrrolidinedione core.

Properties

Product Name

1-(4-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione

IUPAC Name

1-(4-chlorophenyl)-3-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione

Molecular Formula

C22H28ClN3O3

Molecular Weight

417.9 g/mol

InChI

InChI=1S/C22H28ClN3O3/c1-15-6-10-25(11-7-15)21(28)16-8-12-24(13-9-16)19-14-20(27)26(22(19)29)18-4-2-17(23)3-5-18/h2-5,15-16,19H,6-14H2,1H3

InChI Key

GLNCJORFGALERL-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.